Forodesine

Vue d'ensemble

Description

La forodésine, également connue sous le nom d’Immucillin H, est un puissant inhibiteur de la purine nucléoside phosphorylase (PNP). Elle est principalement étudiée pour son potentiel thérapeutique dans le traitement de la leucémie lymphoblastique aiguë à cellules T (T-ALL) et de la leucémie lymphoblastique aiguë à cellules B (B-ALL). La forodésine agit en augmentant les niveaux intracellulaires de désoxyguanosine triphosphate (dGTP), ce qui conduit à l’apoptose des cellules leucémiques .

Applications De Recherche Scientifique

Forodesine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.

Biology: Investigated for its effects on cellular processes, particularly in lymphocytes.

Medicine: Explored as a therapeutic agent for leukemia and other hematological malignancies.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mécanisme D'action

La forodésine exerce ses effets en inhibant la purine nucléoside phosphorylase (PNP), une enzyme essentielle pour la voie de récupération du métabolisme des purines. En inhibant la PNP, la forodésine augmente les niveaux intracellulaires de désoxyguanosine triphosphate (dGTP). Les niveaux élevés de dGTP conduisent à l’inhibition de la ribonucléotide réductase, provoquant un déséquilibre des pools de désoxynucléotides et induisant l’apoptose des cellules leucémiques .

Analyse Biochimique

Biochemical Properties

Forodesine interacts with the enzyme purine nucleoside phosphorylase (PNP), which catalyzes the conversion of deoxyguanosine and guanosine to their respective bases . The inhibition of PNP by this compound leads to nucleotide pool imbalances, thereby resulting in selective apoptosis of T-cells .

Cellular Effects

This compound has shown to induce apoptosis in primary chronic lymphocytic leukemia (CLL) cells . This is associated with DNA damage-induced p53 stabilization, phosphorylation of p53 at Ser15, and activation of p21 . This compound also amplifies the host innate immune response through Toll-like Receptor 7 activation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PNP, leading to an accumulation of deoxyguanosine triphosphate . Unlike other nucleoside analogues, this compound is not phosphorylated, is not incorporated into DNA, and is not cytotoxic .

Temporal Effects in Laboratory Settings

It has been observed that this compound treatment leads to continuous activation of TLR7 signaling, resulting in cytokine production from antigen-presenting cells .

Metabolic Pathways

This compound is involved in the purine salvage pathway, where it inhibits the enzyme PNP . This leads to an imbalance in the nucleotide pool and results in selective apoptosis of T-cells .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La forodésine est synthétisée par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation du noyau pyrrolo[2,3-d]pyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Introduction du cycle pyrrolidine : Le cycle pyrrolidine est introduit par une réaction stéréosélective, garantissant la configuration correcte de la molécule.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont ajoutés ou modifiés pour obtenir la structure finale de la forodésine.

Méthodes de production industrielle : La production industrielle de forodésine implique l’optimisation de la voie de synthèse pour une production à grande échelle. Cela comprend :

Sélection du catalyseur : Utilisation de catalyseurs efficaces pour augmenter le rendement et réduire le temps de réaction.

Techniques de purification : Utilisation de méthodes de purification avancées telles que la cristallisation et la chromatographie pour garantir une pureté élevée.

Contrôle de la qualité : Mise en œuvre de mesures strictes de contrôle de la qualité pour maintenir la cohérence et l’efficacité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La forodésine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La forodésine peut être oxydée dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l’activité du composé.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents substituants, conduisant à des analogues avec des activités biologiques variées.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Réactifs de substitution : Composés halogénés, nucléophiles comme les amines et les thiols.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la forodésine avec des groupes fonctionnels modifiés, qui peuvent présenter des propriétés pharmacologiques différentes.

4. Applications de la recherche scientifique

La forodésine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier l’inhibition enzymatique et les analogues de l’état de transition.

Biologie : Étudiée pour ses effets sur les processus cellulaires, en particulier dans les lymphocytes.

Médecine : Explorée comme agent thérapeutique pour la leucémie et autres malignités hématologiques.

Industrie : Utilisée dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments.

Comparaison Avec Des Composés Similaires

La forodésine est unique parmi les inhibiteurs de la PNP en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

Cladribine : Un autre analogue des purines utilisé dans le traitement de la leucémie à cellules velues.

Pentostatine : Un inhibiteur de la PNP utilisé pour traiter la leucémie à cellules velues et la leucémie lymphocytaire chronique.

Fludarabine : Un analogue des purines utilisé dans le traitement de la leucémie lymphocytaire chronique.

Comparée à ces composés, la forodésine a montré un mécanisme d’action distinct et un profil thérapeutique unique, en particulier dans le T-ALL et le B-ALL .

Propriétés

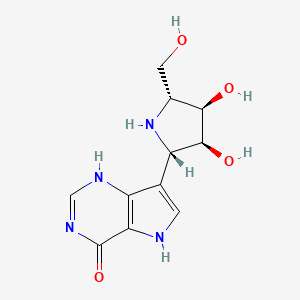

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXDMQDITUYRK-KUBHLMPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943276 | |

| Record name | Forodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209799-67-7 | |

| Record name | Immucillin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209799-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209799677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426X066ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.